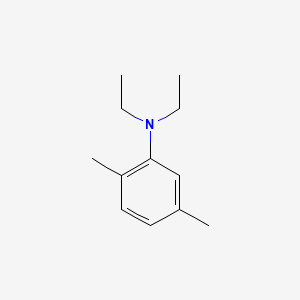![molecular formula C22H38OS B14147977 [(1-Methoxypentadecyl)sulfanyl]benzene CAS No. 89036-88-4](/img/structure/B14147977.png)
[(1-Methoxypentadecyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Methoxypentadecyl)sulfanyl]benzene is an organic compound with the molecular formula C22H38OS It is a derivative of benzene, where a methoxypentadecyl group is attached to the benzene ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxypentadecyl)sulfanyl]benzene typically involves the reaction of benzene with a suitable methoxypentadecyl sulfide precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene derivative reacts with a methoxypentadecyl thiol under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(1-Methoxypentadecyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups can be introduced using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, demethylated products
Substitution: Nitro-substituted benzene derivatives
Scientific Research Applications
[(1-Methoxypentadecyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1-Methoxypentadecyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and methoxy groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing the compound to modify its chemical environment.
Comparison with Similar Compounds
[(1-Methoxypentadecyl)sulfanyl]benzene can be compared with other benzene derivatives that have similar functional groups. Some similar compounds include:
[(1-Methoxypentadecyl)thio]benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
[(1-Methoxypentadecyl)sulfonyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.
[(1-Methoxypentadecyl)oxy]benzene: Has an ether linkage instead of a sulfanyl group.
Properties
CAS No. |
89036-88-4 |
|---|---|
Molecular Formula |
C22H38OS |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
1-methoxypentadecylsulfanylbenzene |
InChI |
InChI=1S/C22H38OS/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23-2)24-21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3 |
InChI Key |
SNNNYBRCKIVJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


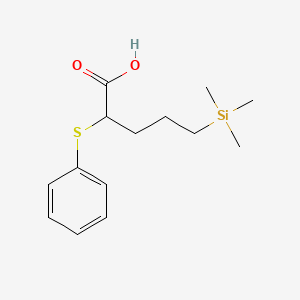

![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)
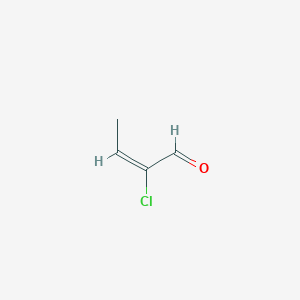

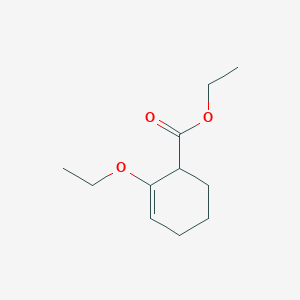
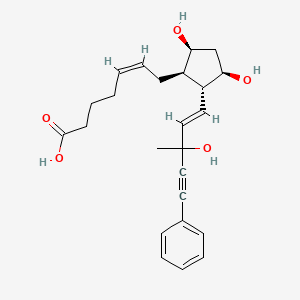
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)




